molecular formula C7H10N2O3 B11770171 (E)-Methyl 2-(3-oxopiperazin-2-ylidene)acetate

(E)-Methyl 2-(3-oxopiperazin-2-ylidene)acetate

Cat. No.: B11770171
M. Wt: 170.17 g/mol
InChI Key: MHCZDUYCTPVXNE-UHFFFAOYSA-N
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Description

(E)-Methyl 2-(3-oxopiperazin-2-ylidene)acetate is a chemical compound with the molecular formula C7H10N2O3 It is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 2-(3-oxopiperazin-2-ylidene)acetate typically involves the reaction of piperazine derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of piperazine with an ester, followed by oxidation to form the desired product. The reaction is often catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste .

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 2-(3-oxopiperazin-2-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the compound into different piperazine derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Iodine(III) compounds are commonly used for oxidation reactions.

    Reducing Agents: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method for reduction.

    Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which can have different functional groups attached to the piperazine ring .

Scientific Research Applications

(E)-Methyl 2-(3-oxopiperazin-2-ylidene)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-Methyl 2-(3-oxopiperazin-2-ylidene)acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 2-(3-oxopiperazin-2-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-12-6(10)4-5-7(11)9-3-2-8-5/h4,8H,2-3H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCZDUYCTPVXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1C(=O)NCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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